N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide
Description
The compound N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide (CAS: 946284-86-2) is a sulfonamide derivative featuring a tetrahydroquinoline core substituted with an ethanesulfonyl group at the 1-position and a 2-methoxy-4,5-dimethylbenzenesulfonamide moiety at the 7-position. Its molecular formula is C₂₀H₂₆N₂O₅S₂, with a molecular weight of 438.56 g/mol . The SMILES structure (COc1c(C)cc(cc1C)S(=O)(=O)Nc1ccc2c(c1)CCCN2S(=O)(=O)CC) highlights its distinct electronic and steric profile, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5S2/c1-5-28(23,24)22-10-6-7-16-8-9-17(13-18(16)22)21-29(25,26)20-12-15(3)14(2)11-19(20)27-4/h8-9,11-13,21H,5-7,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGEJYDXQJPPIFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C(=C3)C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation . The reaction conditions often involve the use of oxidants and catalysts to facilitate the coupling process.
Industrial Production Methods
For industrial production, the synthesis of this compound can be scaled up using green and cost-effective methods. One such method involves the use of commercially available and low-cost starting materials, coupled with industry-oriented reactions in microchannel reactors. This approach not only enhances the yield but also minimizes the use of polluting reagents .
Chemical Reactions Analysis
Types of Reactions
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of diseases involving sulfur-nitrogen bonds.
Industry: Utilized in the production of polymers and other industrial materials
Mechanism of Action
The mechanism of action of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with vascular endothelial growth factor receptor 2, which plays a crucial role in angiogenesis and vascular permeability . This interaction can modulate various cellular processes, making the compound a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Sulfonamide-Tetrahydroquinoline Derivatives
N-[1-(methanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide
- Key Difference: The sulfonyl group is methanesulfonyl (CH₃SO₂) instead of ethanesulfonyl (C₂H₅SO₂), and the substituent is positioned at the 6-position of the tetrahydroquinoline ring .
- Impact : The shorter alkyl chain in methanesulfonyl may reduce lipophilicity compared to the ethanesulfonyl analog. Positional isomerism (6- vs. 7-substitution) could alter binding affinity in biological targets due to spatial orientation changes.
N-[2-(3-Allyloxy-prop-1-ynyl)-phenyl]-4-methyl-benzenesulfonamide (1t)
- Structure: Features an allyloxy-propargyl group on the phenyl ring instead of a tetrahydroquinoline core .
- Properties : Melting point = 81–82°C; IR peaks at 3257 cm⁻¹ (N–H stretch) and 1339 cm⁻¹ (S=O asymmetric stretch). Lower molecular weight (359.2 g/mol) suggests higher solubility than the target compound .
N-(1-(Piperidin-4-yl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide (70)
Physicochemical and Spectroscopic Properties
Observations :
- The target compound’s higher molecular weight compared to 1t may reduce solubility but enhance membrane permeability.
- Lack of reported melting points and IR data for the target compound limits direct comparison.
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